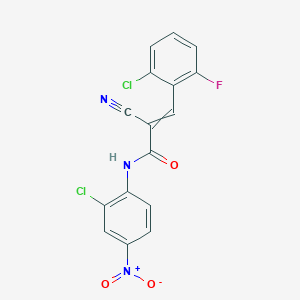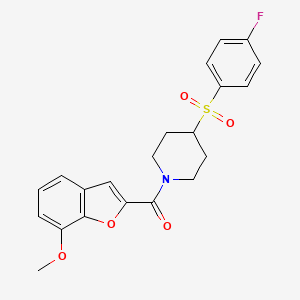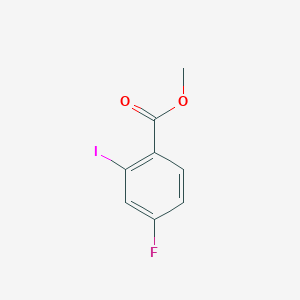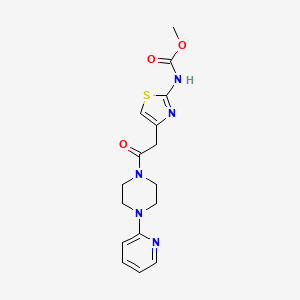
N-(2-chloro-4-nitrophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-chloro-4-nitrophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide" is a chemically synthesized molecule that appears to be structurally related to a class of compounds known as benzamide derivatives. These compounds have been studied for various applications, including their use as chemosensors and their potential biological activity. The related compounds have been shown to interact with specific targets, such as cyanide ions in aqueous environments, and have been analyzed for their vibrational spectroscopic properties and molecular docking capabilities .
Synthesis Analysis
The synthesis of related N-nitrophenyl benzamide derivatives has been explored due to their affinity for cyanide ions, which suggests a method of synthesis that could involve the formation of the acyl carbonyl carbon as a key functional group for interaction with cyanide . Similarly, the synthesis of other benzamide derivatives, such as those discussed in the second paper, involves detailed spectroscopic analysis, including FT-IR and FT-Raman spectra, as well as NMR and PES scan results, which are crucial for confirming the structure of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been extensively studied using vibrational spectroscopy and density functional theory (DFT) calculations. The vibrational wavenumbers, including NH-stretching and CO-stretching modes, provide insights into the bonding and charge transfer interactions within the molecule. The presence of substituents like chloro, fluoro, and nitro groups can significantly influence these interactions, as seen in the related compounds . The molecular docking studies of similar molecules against biological targets suggest that the structural features of these compounds are critical for their potential inhibitory activity .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be inferred from the calculated HOMO and LUMO energies, which indicate potential sites for chemical reactions. The presence of electron-withdrawing and electron-donating groups, such as nitro and chloro substituents, can affect the reactivity of the molecule. The charge delocalization and hyper-conjugative interactions, as analyzed through NBO analysis, also contribute to the stability and reactivity of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, including their nonlinear optical behavior and potential as chemosensors, are closely related to their molecular structure. The first hyperpolarizability of these compounds indicates their nonlinear optical properties, which are important for various applications in materials science. The high selectivity of these compounds toward specific ions like CN⁻ makes them suitable for monitoring concentrations in aqueous samples, which is a significant physical property for practical applications . The vibrational spectroscopic studies provide a detailed understanding of the intramolecular interactions and the impact of different substituents on the physical properties of the molecule .
Aplicaciones Científicas De Investigación
Synthesis and Photoluminescence Properties
Research on π-extended fluorene derivatives, including compounds with functional groups similar to the one , indicates a focus on the synthesis and evaluation of their photoluminescence properties. These compounds, particularly those containing nitro groups, have been shown to exhibit high fluorescence quantum yields, making them potential candidates for fluorescent solvatochromic dyes. This highlights their potential in material science, especially in developing new photoluminescent materials for various applications (Kotaka, Konishi, & Mizuno, 2010).
Antibacterial Activity
Another area of research involves the synthesis and structure-activity relationship studies of compounds, including the design and testing of derivatives for antibacterial properties. These studies contribute to the development of new antibacterial agents by exploring the effects of substituting different functional groups on the antibacterial activity of the compounds. Such research is crucial in the fight against bacterial infections, offering insights into the design of novel antibiotics (Matsumoto et al., 1984).
Antimalarial Activity
Compounds structurally related to N-(2-chloro-4-nitrophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide have also been investigated for their antimalarial activity. A series of derivatives were screened against the chloroquine-sensitive strain of P. falciparum, with several showing promising IC50 values. This research underscores the potential of such compounds in developing new antimalarial drugs, a critical area of study given the ongoing challenge of malaria and the need for innovative therapeutic options (Kos et al., 2022).
Propiedades
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2FN3O3/c17-12-2-1-3-14(19)11(12)6-9(8-20)16(23)21-15-5-4-10(22(24)25)7-13(15)18/h1-7H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLICEGBLSTVPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorophenyl)-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[3-(2-Methylpropyl)phenyl]methyl]piperidine](/img/structure/B2540764.png)
![5-[1-(2,4-dichlorophenoxy)ethyl]-N-phenyl-1H-pyrazole-1-carboxamide](/img/structure/B2540766.png)
![2-[1-(2-Phenylethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2540767.png)
![2-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B2540768.png)

![[5-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2540774.png)
![N-[2-(7-ethyl-2-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2540775.png)


![2-(4-Chlorophenoxy)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B2540779.png)


![1-(Cyclopropylmethyl)-2-[[4-methoxy-2-(trifluoromethyl)phenoxy]methyl]aziridine](/img/structure/B2540782.png)
![N-(3-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2540784.png)